3-(4-Bromo-2-methylphenoxy)azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Chemical Research
Four-membered nitrogen heterocycles, such as azetidines and their lactam counterparts (β-lactams), represent a critical class of compounds in chemical research. Their significance stems from a combination of inherent ring strain and the presence of a heteroatom, which imparts unique reactivity and conformational properties. researchgate.netfluorochem.co.uk The ring strain of azetidine (B1206935) is approximately 25.4 kcal/mol, a value that lies between the highly reactive and less stable three-membered aziridines and the more stable five-membered pyrrolidines. bldpharm.com This intermediate strain level makes the azetidine ring stable enough for isolation and handling, yet reactive enough to participate in a variety of ring-opening and functionalization reactions. nih.gov
This balance of stability and reactivity makes four-membered nitrogen heterocycles versatile building blocks for the synthesis of more complex molecules. researchgate.net They can serve as precursors to a wide array of nitrogen-containing compounds with potential biological activities. sigmaaldrich.com The unique three-dimensional structure of the azetidine ring also allows it to act as a rigid scaffold, which is a desirable feature in the design of new chemical entities. epa.gov
Overview of Azetidine Scaffolds in Organic Synthesis and Medicinal Chemistry
The azetidine scaffold is considered a "privileged" motif in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. fluorochem.co.ukbldpharm.com The incorporation of an azetidine ring can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. epa.gov These modifications can lead to improved pharmacokinetic profiles of drug candidates.
In organic synthesis, a number of methods have been developed for the construction of the azetidine ring, including cyclization and cycloaddition reactions. bldpharm.com Once formed, the azetidine ring can be diversely functionalized. bldpharm.com Its unique reactivity allows for transformations that are not readily achievable with other cyclic amines. bldpharm.com
The utility of the azetidine scaffold is evident in the number of pharmaceuticals that contain this moiety. sigmaaldrich.com Compounds containing the azetidine ring have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. epa.govsigmaaldrich.com They are also being investigated for the treatment of central nervous system disorders. chemscene.com
| Property | Description | Significance |
| Ring Strain | Approximately 25.4 kcal/mol, intermediate between aziridines and pyrrolidines. | Confers a balance of stability for handling and reactivity for synthetic transformations. bldpharm.com |
| Conformational Rigidity | The four-membered ring is less flexible than larger rings. | Provides a defined three-dimensional structure, which is advantageous in drug design for specific receptor binding. sigmaaldrich.comwikipedia.org |
| Polarity | The presence of the nitrogen atom introduces polarity. | Can improve aqueous solubility and the ability to form hydrogen bonds, which are important for biological interactions. |
| Synthetic Versatility | Can be synthesized and functionalized through various chemical reactions. | Allows for the creation of diverse libraries of compounds for screening and drug discovery. nih.govbldpharm.com |
Structural Context of 3-(4-Bromo-2-methylphenoxy)azetidine within Azetidine Derivatives
This compound is a specific derivative that combines the foundational azetidine core with a substituted phenoxy group. The key structural features of this molecule are the azetidine ring, an ether linkage at the 3-position of this ring, and a phenyl ring substituted with both a bromine atom and a methyl group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-2-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPPQIYXDCOJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Spectrometric Characterization of Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(4-Bromo-2-methylphenoxy)azetidine, with the molecular formula C10H12BrNO, a combination of one-dimensional and multidimensional NMR experiments is essential for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the azetidine (B1206935) ring protons, the methoxy (B1213986) group protons, and the methyl protons on the phenyl ring. The azetidine ring protons, in particular, form a complex spin system. The proton at the C3 position (methine) is coupled to the four non-equivalent protons at the C2 and C4 positions (methylene groups).
The ¹³C NMR spectrum would display ten distinct signals, corresponding to each carbon atom in the unique electronic environments of the molecule. The chemical shifts would be characteristic of aromatic carbons, an ether-linked carbon, aliphatic carbons of the azetidine ring, and a methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| Azetidine-N1 | NH | ~2.0-3.5 | Broad Singlet | - |
| Azetidine-C2, C4 | CH₂ | ~3.6-4.2 | Multiplets | ~50-55 |
| Azetidine-C3 | CH | ~4.8-5.2 | Multiplet (Quintet) | ~65-70 |
| Aromatic-CH₃ | CH₃ | ~2.2 | Singlet | ~16 |
| Aromatic-C1' | C | - | - | ~154 |
| Aromatic-C2' | C | - | - | ~128 |
| Aromatic-C3' | CH | ~6.8 | Doublet | ~112 |
| Aromatic-C4' | C | - | - | ~116 |
| Aromatic-C5' | CH | ~7.3 | Doublet of Doublets | ~133 |
| Aromatic-C6' | CH | ~7.2 | Doublet | ~130 |
Elucidation of Azetidine Ring Stereochemistry (e.g., Coupling Constants, NOE Experiments)
The four-membered azetidine ring is strained and typically adopts a puckered conformation rather than a planar one. The stereochemical arrangement of substituents on the ring can be determined by analyzing proton-proton coupling constants (J-values) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments.
The magnitude of the vicinal coupling constants (³J) between the C3 proton and the protons on C2 and C4 depends on the dihedral angle between them. Larger coupling constants are generally observed for protons in a pseudo-axial orientation relative to each other, while smaller couplings are typical for pseudo-equatorial or axial-equatorial relationships. A detailed analysis of these J-values allows for the determination of the preferred conformation of the azetidine ring.
NOE experiments, such as NOESY, are crucial for confirming stereochemistry. For a 3-substituted azetidine, irradiation of the C3 proton would show NOE correlations to protons on the same face of the ring. These through-space correlations provide definitive evidence of the relative orientation of the substituents and the ring puckering.
Multidimensional NMR Techniques (e.g., ¹H-¹H COSY, ¹H-¹³C COSY, HMBC, NOESY)
Multidimensional NMR techniques are indispensable for the complete and accurate assignment of the complex spectra of this compound.
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. It would clearly show the correlation between the C3-H and the methylene (B1212753) protons at C2 and C4 of the azetidine ring. It would also confirm the coupling between adjacent aromatic protons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the proton signal at ~4.9 ppm would correlate with the carbon signal at ~68 ppm, assigning them to the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned, NOESY is used to determine stereochemistry by identifying protons that are close in space. It would reveal spatial relationships between the azetidine ring protons and between the aromatic methyl protons and the adjacent aromatic proton.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Table 2: Predicted HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrNO |
| Calculated Exact Mass [M(⁷⁹Br)]⁺ | 241.0153 |
| Calculated Exact Mass [M(⁸¹Br)]⁺ | 243.0133 |
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3400 | N-H Stretch | Secondary Amine (Azetidine) |
| 2850-3000 | C-H Stretch | Aliphatic (Azetidine, Methyl) |
| 3010-3100 | C-H Stretch | Aromatic |
| 1580-1600, 1450-1500 | C=C Stretch | Aromatic Ring |
| 1230-1270 | C-O-C Stretch (Aryl-Alkyl Ether) | Asymmetric |
| 1020-1075 | C-O-C Stretch (Aryl-Alkyl Ether) | Symmetric |
| 1100-1250 | C-N Stretch | Azetidine |
| 800-880 | C-H Bend (Out-of-plane) | Substituted Aromatic |
| 500-600 | C-Br Stretch | Aryl Bromide |
X-ray Crystallography for Absolute Configuration and Structural Confirmation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would confirm its molecular structure, including bond lengths, bond angles, and the conformation of the azetidine ring.
This method would provide an unambiguous confirmation of the connectivity established by NMR and MS. Furthermore, it would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, which dictates the crystal packing arrangement. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~95 |
| Volume (ų) | ~1065 |
| Z (molecules/unit cell) | 4 |
Computational Chemistry and Mechanistic Studies on Azetidine Compounds
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. These methods provide deep insights into the intricate details of chemical reactions involving azetidine (B1206935) derivatives.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a crucial tool for elucidating complex reaction mechanisms involving heterocyclic compounds. For azetidine synthesis and functionalization, DFT can map out entire reaction pathways, identifying key intermediates and transition states. For instance, in the study of cycloaddition reactions, which are a common method for synthesizing four-membered rings, DFT calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. mdpi.compku.edu.cn
Studies on related nitrogen-containing heterocycles, such as aziridines, have successfully used DFT to investigate coupling reactions. researchgate.net The calculations can model the interaction of reactants with catalysts, showing how the catalyst lowers the energy barrier of the reaction. researchgate.net In the context of 3-(4-Bromo-2-methylphenoxy)azetidine, DFT could be employed to elucidate the mechanism of its synthesis, for example, by modeling the intramolecular cyclization steps or its subsequent reactions. rsc.org Computational studies on the biosynthesis of azetidine-2-carboxylic acid from S-adenosylmethionine (SAM) have successfully used DFT to propose a catalytic mechanism involving an intramolecular cyclization, providing a molecular framework for understanding how such strained rings are formed in nature. researchgate.net
For example, in the enzymatic synthesis of azetidine-2-carboxylic acid, DFT cluster models were used to calculate the electronic energies of the reactant, transition state, and product. researchgate.net These calculations revealed the energy profile of the reaction, highlighting the stability of intermediates and the height of the energy barriers that must be overcome. researchgate.net By analyzing the geometry of the calculated transition states, researchers can understand the precise atomic arrangements during the bond-forming or bond-breaking process. This level of detail helps explain the stereoselectivity and regioselectivity observed in many reactions involving azetidines. nih.gov A study involving the α-lithiation of N-alkyl 2-oxazolinylazetidines used DFT calculations to rationalize the stereochemical outcome, suggesting the involvement of equilibrating diastereoisomeric lithiated intermediates. nih.gov
| Reaction Species | System | Relative Electronic Energy (kcal/mol) |
|---|---|---|
| Reactant (SAM) | AzeJ WT | 0.0 |
| Transition State | AzeJ WT | +15.5 |
| Product (AZE + MTA) | AzeJ WT | -19.3 |
| Reactant (SAM) | in Water (ε = 80) | 0.0 |
| Transition State | in Water (ε = 80) | +30.1 |
| Product (AZE + MTA) | in Water (ε = 80) | -12.7 |
Computational models are increasingly used to predict the outcomes of chemical reactions, saving time and resources in the laboratory. nih.gov These models can range from quantum chemical calculations for specific substrate pairs to machine learning algorithms trained on large datasets of experimental reactions. nih.govresearchgate.net
A recent study demonstrated the power of predictive modeling in the synthesis of azetidines. mit.edu Researchers developed computational models to predict which pairs of alkenes and oximes would successfully react to form azetidines via a photocatalyzed reaction. mit.edu By calculating properties such as frontier orbital energies, the model could prescreen compounds and forecast which substrates would be compatible, significantly broadening the known accessible range of substrates for this type of synthesis. mit.edu The predictions were tested experimentally and found to be largely accurate. mit.edu Such predictive tools are invaluable for reaction development and deployment, allowing chemists to move beyond trial-and-error approaches. nih.govmit.edu For a compound like this compound, these models could predict its compatibility in further functionalization reactions or identify optimal conditions for its synthesis.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques focus on the three-dimensional structure and dynamic behavior of molecules. These methods are essential for understanding the physical properties of azetidine compounds and their interactions with biological systems.
The four-membered azetidine ring is not planar and exists in various puckered conformations. The specific conformation adopted by the ring and its substituents can significantly influence the molecule's reactivity and biological activity. Conformational analysis aims to identify the most stable (lowest energy) three-dimensional structures of a molecule.
Computational methods can be used to explore the potential energy surface of azetidine derivatives to locate different stable conformers and the energy barriers for interconversion between them. researchgate.net For instance, studies on N-alkyl 2-oxazolinylazetidines have combined experimental techniques with DFT calculations to understand the dynamic behavior of the azetidine nitrogen atom and its impact on the configurational stability of lithiated intermediates. nih.gov This analysis helped explain the high stereoselectivity of subsequent reactions. nih.gov Understanding the preferred conformation of this compound would be critical for designing its interactions with a specific biological target, as the spatial arrangement of the phenoxy group relative to the azetidine ring would dictate its binding capabilities.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an azetidine derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). rjptonline.orgresearchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of a drug's mechanism of action. rjptonline.orgvistas.ac.in
In numerous studies, azetidine-based compounds have been evaluated as potential inhibitors of various enzymes through molecular docking. researchgate.net For example, novel azetidin-2-one derivatives were designed and docked into the active site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy, to predict their binding affinity and interactions. researchgate.net These simulations identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. rjptonline.org The results are often quantified using a "docking score," which estimates the binding affinity. researchgate.net For this compound, docking studies could be performed to screen it against a panel of receptors, predicting its potential biological targets and guiding the design of more potent and selective analogs.
| Compound | PLP Fitness Score | Key Interacting Residues |
|---|---|---|
| Reference Ligand (Erlotinib) | 71.94 | Met793, Gln791, Leu718 |
| Compound A-2 | 77.79 | Met793, Leu718, Cys797 |
| Compound A-8 | 76.68 | Met793, Thr790, Gln791 |
| Compound A-14 | 71.46 | Leu718, Val726, Ala743 |
Thermodynamic Parameters and Stability Predictions
Computational chemistry provides a powerful lens for examining the thermodynamic parameters and predicting the stability of azetidine compounds. The inherent ring strain of the four-membered azetidine ring is a critical factor governing its reactivity and stability. rsc.orgresearchgate.net This strain, estimated to be around 25.2 kcal/mol, is comparable to that of cyclobutane and significantly higher than that of larger heterocyclic rings like pyrrolidine. researchgate.net This structural feature makes azetidines both interesting building blocks in medicinal chemistry and molecules with potential stability issues. rsc.orgnih.gov
Detailed Research Findings
Computational models, such as those developed by researchers at MIT and the University of Michigan, have been instrumental in predicting the feasibility of chemical reactions to form azetidines. mit.edu These models can calculate frontier orbital energies for different reactants, allowing for predictions of which combinations are likely to react and form the azetidine ring. mit.edu This approach moves beyond trial-and-error, enabling a more guided synthesis of these compounds. mit.edu
Studies on various N-substituted azetidines have revealed that the nature of the substituent plays a crucial role in the compound's stability. nih.gov For instance, linking the azetidine to conjugated heteroaryls has been shown to enhance chemical stability. nih.gov This is attributed to the electronic effects of the substituent on the azetidine nitrogen's pKa. A lower pKa for the azetidine nitrogen leads to reduced protonation, which in turn enhances stability, particularly in acidic conditions. nih.gov
Mechanistic studies have identified acid-mediated intramolecular ring-opening as a potential decomposition pathway for some N-substituted azetidines. nih.gov Computational studies can elucidate the mechanism of such decompositions, aiding in the design of more stable analogues. nih.gov For example, replacing a dimethyl amide with an azetidine amide was found to enhance stability, a finding supported by the hypothesis that the amide in the azetidine derivative is a poorer nucleophile due to increased ring strain. nih.gov
Theoretical studies on nitroimine derivatives of azetidine have employed computational methods to calculate heats of formation (HOFs) and bond dissociation energies (BDEs) to assess their thermal and kinetic stability. researchgate.net These calculations help in identifying isomers with greater stability, which is often influenced by factors like intramolecular hydrogen bonds and the hybridization of atoms within the ring. researchgate.net
The introduction of an azetidine ring into larger molecular structures, such as polycyclic energetic materials, has been computationally shown to increase the density of the resulting compounds. nih.gov Furthermore, the p–π conjugation effect between the lone pair electrons of the nitrogen atom in the azetidine ring and the π electrons of an attached ring system, like 1,2,4-triazole, can significantly increase the thermal stability of the molecule. nih.gov
Data Tables
The following table represents typical thermodynamic parameters that are calculated for azetidine derivatives in computational studies to predict their stability. The values presented are hypothetical and for illustrative purposes, as specific experimental or calculated data for this compound were not found in the public domain.
| Parameter | Description | Predicted Value (Illustrative) | Significance for Stability |
| Heat of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Varies based on substituents | Lower values generally indicate greater thermodynamic stability. |
| Gibbs Free Energy of Formation (ΔGf°) | The change in free energy when one mole of the compound is formed from its constituent elements in their standard states. | Varies based on substituents | A negative value indicates a spontaneous formation and thermodynamic stability. |
| Ring Strain Energy | The excess energy of the cyclic molecule compared to a strain-free acyclic analogue. | ~25 kcal/mol | A key factor in the reactivity and potential for ring-opening reactions. |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Varies for different bonds | Higher BDEs for the C-N and C-C bonds within the ring suggest greater kinetic stability. |
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. | Varies based on substituents | Indicates the basicity of the azetidine nitrogen; lower basicity can lead to greater stability in acidic environments. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Substituted Azetidines
Methodologies for SAR and SPR Determination in Azetidine (B1206935) Chemistry
The elucidation of SAR and SPR for azetidine-containing compounds employs a combination of experimental and computational methodologies to systematically probe how structural modifications influence biological activity or physical properties.
Experimental Methodologies:
Analog Synthesis and Biological Screening: The cornerstone of experimental SAR is the synthesis of a series of structurally related analogs followed by their evaluation in biological assays. nih.gov For a compound like 3-(4-Bromo-2-methylphenoxy)azetidine, this would involve synthesizing derivatives with modifications at various positions, such as changing the substituents on the phenyl ring (e.g., replacing bromo or methyl groups), altering the substitution position on the azetidine ring, or modifying the azetidine nitrogen. These analogs are then tested to measure their biological activity (e.g., enzyme inhibition, receptor binding), allowing researchers to identify key structural features responsible for potency, selectivity, and other desired characteristics. nih.govnih.gov
Biophysical Techniques: Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the three-dimensional structure of azetidine-containing molecules and their complexes with biological targets. This provides direct insight into the binding modes and intermolecular interactions that govern activity, helping to rationalize observed SAR trends.
Computational Methodologies:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to develop mathematical models that correlate chemical structure with biological activity. research-advances.orgijpsr.com These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties of the molecules—to predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net For azetidine derivatives, descriptors can include steric parameters (e.g., molar refractivity), electronic properties (e.g., dipole moment, electronegativity), and thermodynamic properties (e.g., total energy). research-advances.orgresearchgate.net Successful QSAR models can guide the design of new analogs with potentially improved activity. researchgate.net
Molecular Docking and Simulation: When the three-dimensional structure of a biological target is known, molecular docking can be used to predict the preferred orientation and binding affinity of an azetidine-containing ligand within the target's active site. nih.govbeilstein-journals.org This method helps to visualize interactions and rationalize why certain structural modifications enhance or diminish activity. Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-target complex over time. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model for a series of active azetidine compounds can be used to screen large virtual libraries of molecules to identify novel scaffolds that fit the model and are likely to be active. nih.gov
Influence of Substituent Patterns on Azetidine Functionality
In the case of this compound, the key substituents are the azetidine ring itself, the phenoxy linker, and the bromo and methyl groups on the phenyl ring.
The Azetidine Ring: The azetidine moiety serves as a conformationally restricted linker. nih.gov Its incorporation can lead to improved metabolic stability and pharmacokinetic properties compared to more flexible acyclic analogs. rdd.edu.iq
Phenyl Ring Substituents: The electronic and steric properties of the 4-bromo and 2-methyl groups are critical. The bromine atom is an electron-withdrawing group (via induction) and can participate in halogen bonding, a specific type of non-covalent interaction. The methyl group is a small, lipophilic, electron-donating group that adds steric bulk. The relative positions of these substituents dictate the molecule's shape and electronic distribution, which are key determinants of its biological activity. rsc.org
SAR studies on other substituted azetidines have demonstrated that even minor modifications can lead to significant changes in activity. For example, in a series of azetidine-containing dipeptides designed as inhibitors of Human Cytomegalovirus (HCMV), specific substitutions at the N- and C-termini were found to be essential for antiviral activity. nih.gov
| Compound Modification | Substituent Type | Relative Anti-HCMV Activity |
|---|---|---|
| N-Terminus Substitution | Benzyloxycarbonyl (Cbz) | Required for activity |
| N-Terminus Substitution | tert-Butoxycarbonyl (Boc) | Inactive |
| C-Terminus Side-Chain | Aliphatic (e.g., isobutyl) | Active |
| C-Terminus Side-Chain | Aromatic (e.g., benzyl) | Inactive |
| C-Carboxamide Substitution | Unsubstituted (-NH₂) | Active |
| C-Carboxamide Substitution | Substituted (e.g., -NHBn) | Inactive |
This table illustrates Structure-Activity Relationship (SAR) findings from a study on azetidine-containing dipeptides as HCMV inhibitors, demonstrating the high sensitivity of biological activity to substituent patterns. Data derived from Pérez-Faginas et al., Bioorg Med Chem, 2011. nih.gov
This example underscores the principle that specific substituent patterns are often required to achieve desired biological functionality in molecules containing an azetidine core.
Stereochemical Requirements for Enhanced Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and substituted azetidines are no exception. The rigid, three-dimensional structure of the azetidine ring means that the spatial arrangement of its substituents is fixed, leading to distinct stereoisomers (enantiomers and diastereomers) that can interact very differently with chiral biological targets like enzymes and receptors.
The synthesis of azetidines often requires stereoselective methods to produce a single, desired stereoisomer, as different isomers can have dramatically different biological activities. acs.orgrsc.org A powerful illustration of this principle was seen in the development of a bicyclic azetidine with antimalarial activity. nih.gov Researchers analyzed the structure-activity relationships based on stereochemistry and found that out of eight possible stereoisomers of the parent compound, only two exhibited potent activity against a multidrug-resistant strain of P. falciparum. nih.gov This highlights that a precise three-dimensional arrangement of the substituents is necessary for effective interaction with the biological target.
| Stereoisomer | Configuration | Antimalarial Activity (vs. P. falciparum Dd2) |
|---|---|---|
| Isomer 1 | (2S,3R,4R) | Active |
| Isomer 2 | (2R,3R,4R) | Active |
| Other 6 Isomers | Various | Inactive |
This table shows the stereochemical requirements for the antimalarial activity of a bicyclic azetidine parent compound, BRD3444. Only two of the eight possible stereoisomers were found to be active. Data derived from Fleming et al., J. Am. Chem. Soc., 2017. nih.gov
This strict stereochemical requirement is a common theme in drug discovery. The synthesis of compounds like this compound, which has a stereocenter at the C3 position of the azetidine ring, would need to be controlled to produce the specific enantiomer that possesses the desired biological effect. The development of synthetic methods that provide access to enantiopure substituted azetidines is therefore a critical area of chemical research. nih.gov
Modulation of Photophysical Properties through Azetidine Substitution
Beyond biological activity, the azetidine scaffold is a powerful tool for modulating the photophysical properties of fluorescent molecules (fluorophores). Replacing traditional N,N-dialkylamino groups with an azetidine ring has become a general strategy for improving the performance of many classes of dyes. acs.orgvanderbilt.edu The strained four-membered ring restricts intramolecular motion upon photoexcitation, which suppresses non-radiative decay pathways (such as through a twisted intramolecular charge transfer, or TICT, state) and leads to enhanced fluorescence brightness and photostability. vanderbilt.eduresearchgate.net
Furthermore, substituents at the 3-position of the azetidine ring provide a molecular handle for fine-tuning these photophysical properties. nih.gov Studies have shown a direct correlation between the electronic properties of the 3-substituent and the resulting emission quantum yield of the fluorophore. nih.govresearchgate.net Specifically, the emission quantum yields of certain azetidine-modified purine (B94841) analogs were found to correlate linearly with the Hammett inductive constants (σ₁) of the substituents on the azetidine ring. nih.govnih.gov The Hammett equation is a tool in physical organic chemistry that describes the impact of substituents on the reactivity and properties of aromatic systems. wikipedia.org This relationship allows for the rational design of fluorophores with predictable and tunable brightness. researchgate.net
| Azetidine 3-Substituent | Hammett Constant (σ₁) | Emission Quantum Yield (Φ) in Water |
|---|---|---|
| -H (Unsubstituted) | 0.00 | 0.17 |
| -OH (Hydroxy) | 0.25 | 0.30 |
| -OMe (Methoxy) | 0.26 | 0.34 |
| -F, -F (Difluoro) | 0.54 (for one F) | 0.64 |
This table demonstrates the correlation between the electron-withdrawing nature of the substituent at the 3-position of an azetidine ring (as measured by the Hammett inductive constant, σ₁) and the fluorescence quantum yield (Φ) of a thieno-derived purine analog in water. Data derived from Hadidi and Tor, Chemistry, 2022. nih.govnih.gov
This predictable tuning of photophysical properties makes substituted azetidines highly valuable for creating advanced fluorescent probes for biological imaging and materials science applications. The 3-(4-bromo-2-methylphenoxy) group in the target compound would likewise be expected to influence the photophysical properties if the azetidine were part of a larger fluorophore system, with its specific electronic and steric profile contributing to the final spectral characteristics.
Chemical Derivatization and Functionalization of 3 4 Bromo 2 Methylphenoxy Azetidine and Analogs
Post-Synthetic Modification Strategies for Azetidine (B1206935) Scaffolds (e.g., Hydrogenation, Olefin Functionalization)
Post-synthetic modification of the azetidine core allows for the introduction of diverse functionalities and the modulation of the physicochemical properties of the parent molecule. Key strategies include hydrogenation and olefin functionalization, which alter the saturation and substitution patterns of the azetidine ring.
Hydrogenation:
Catalytic hydrogenation is a fundamental transformation for the saturation of double bonds within or appended to the azetidine scaffold. For instance, the hydrogenation of 2-azetines provides a direct route to functionalized azetidines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to reduce the endocyclic double bond. The chemoselectivity of this reaction is crucial when other reducible functional groups are present in the molecule.
A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines has been developed, highlighting the efficiency and control achievable with modern synthetic methods. This approach allows for the selective saturation of the azetine double bond while preserving other sensitive functional groups.
| Substrate | Catalyst | Conditions | Product | Yield |
| Functionalized 2-azetine | Pd/C | H₂, Continuous flow | Corresponding azetidine | High |
This table illustrates a general hydrogenation reaction for the conversion of 2-azetines to azetidines.
Olefin Functionalization:
The introduction of olefinic moieties onto the azetidine ring opens up a plethora of possibilities for further functionalization through well-established olefin chemistry. While direct olefin functionalization on a pre-formed 3-phenoxyazetidine is less common, the synthesis of azetidines from olefin-containing precursors is a widely explored strategy. For example, visible light-enabled aza Paternò-Büchi reactions can be employed for the direct formation of functionalized azetidines from imine and alkene precursors nih.govnih.gov. This [2+2] cycloaddition offers a mild and efficient route to constructing the azetidine ring with incorporated olefinic functionality.
Furthermore, the reactivity of the azetidine ring itself can be harnessed. The ring strain of azetidines, which is approximately 25.4 kcal/mol, makes them susceptible to ring-opening reactions, which can be a pathway to further functionalization.
Leveraging Bromine for Diverse Chemical Transformations (e.g., Cross-Coupling Reactions, Electrophilic Aromatic Substitution)
The bromine atom on the phenoxy ring of 3-(4-bromo-2-methylphenoxy)azetidine serves as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, thus enabling significant structural diversification.
Cross-Coupling Reactions:
The bromo-substituent is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of aryl, vinyl, and amino groups, respectively.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. The reaction is catalyzed by a palladium complex and requires a base. This method is highly valued for its mild reaction conditions and tolerance of a broad range of functional groups nih.govnih.govresearchgate.net. The Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has been successfully demonstrated, showcasing the reaction's applicability to substrates with potentially coordinating functional groups nih.gov.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond at the vinylic position rsc.orgresearchgate.netmdpi.comnih.gov. This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. The regioselectivity of the Heck reaction with aliphatic olefins can be controlled to favor internal carbon functionalization .
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base nih.govresearchgate.netresearchgate.net. This method is highly general and allows for the synthesis of a wide variety of arylamines, including those derived from complex amines like peptides. The functionalization of 3-arylated N-protected azetidines has been achieved using Buchwald-Hartwig couplings uni-muenchen.de.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, base | Biaryl |
| Heck | Alkene | Pd catalyst, base | Substituted alkene |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Arylamine |
This table summarizes key cross-coupling reactions applicable to the bromine substituent.
Electrophilic Aromatic Substitution:
The phenoxy ring in this compound is susceptible to further electrophilic aromatic substitution (SEAr) reactions makingmolecules.comwikipedia.orgmasterorganicchemistry.com. The existing substituents—the bromo, methyl, and azetidinoxy groups—will direct incoming electrophiles to specific positions on the aromatic ring. The azetidinoxy group, being an ether, is an activating ortho-, para-director. The methyl group is also an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The interplay of these directing effects will determine the regioselectivity of subsequent substitutions, such as nitration, halogenation, or Friedel-Crafts reactions makingmolecules.commasterorganicchemistry.comlumenlearning.com.
Synthesis of Azetidine-Containing Conjugates and Hybrid Molecules (e.g., Peptides, Fluorescent Probes)
The incorporation of the this compound moiety into larger biomolecules and functional materials is a promising strategy for developing novel probes, therapeutics, and materials with unique properties.
Peptide Conjugates:
Azetidine-containing amino acids can be incorporated into peptides to create peptidomimetics with altered conformations and improved stability. The 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides researchgate.netnih.gov. The synthesis of these conjugates can be achieved through solid-phase peptide synthesis (SPPS), where the azetidine-containing building block is incorporated into the growing peptide chain researchgate.netpeptide.comnih.gov. Post-cyclization, the azetidine nitrogen can be further functionalized, for example, through a click-based approach employing a 2-propynyl carbamate on the azetidine nitrogen, allowing for the attachment of dyes or biotin tags researchgate.netnih.gov.
| Synthesis Strategy | Key Feature | Application |
| Solid-Phase Peptide Synthesis (SPPS) | Incorporation of azetidine-containing amino acids | Creation of peptidomimetics with modified backbones |
| Post-cyclization functionalization | "Click" chemistry on the azetidine nitrogen | Attachment of reporter molecules (dyes, biotin) |
This table outlines strategies for the synthesis of azetidine-peptide conjugates.
Fluorescent Probes:
The azetidine moiety has been shown to enhance the photophysical properties of various fluorophores. Substituting the common N,N-dimethylamino group in fluorophores with an azetidine ring can lead to significant improvements in brightness and photostability nih.govvanderbilt.edunih.gov. This strategy has been successfully applied to a range of fluorophore scaffolds, including coumarins, rhodamines, and naphthalimides vanderbilt.edu. The incorporation of 3-substituted azetidines allows for the fine-tuning of the spectral and chemical properties of the resulting fluorescent dyes with high precision nih.gov.
The synthesis of azetidine-containing fluorescent purine (B94841) analogs has demonstrated that substituents at the 3-position of the azetidine ring can further modulate the emission maxima nih.gov. This tunability is crucial for the development of fluorescent probes with specific excitation and emission wavelengths for various bio-imaging applications. An azetidinecarboxamide-based strategy has been developed to integrate brightness enhancement and ligand conjugation capabilities, allowing for the creation of high-performance, multifunctional probes for advanced cellular imaging researchgate.net.
| Fluorophore Scaffold | Effect of Azetidine Substitution | Key Finding |
| Rhodamines, Coumarins | Increased quantum yield and photostability | General strategy to improve fluorophore performance vanderbilt.edunih.gov |
| Purine Analogs | Modulation of emission maxima by 3-substituents | Fine-tuning of spectral properties nih.gov |
| Various (e.g., NBD) | Brightness enhancement and ligand conjugation site | Development of multifunctional imaging probes researchgate.net |
This table highlights the impact of azetidine incorporation on the properties of fluorescent probes.
Applications of Azetidine Derivatives in Chemical Biology and Materials Science
Azetidines as Versatile Building Blocks in Complex Organic Synthesis
Azetidines are highly valued as building blocks in organic synthesis due to their inherent ring strain, which facilitates controlled ring-opening reactions. rsc.org This reactivity allows for the construction of more complex molecular architectures. The stability of the azetidine (B1206935) ring is greater than that of the three-membered aziridine, yet it is more reactive than the five-membered pyrrolidine, offering a unique synthetic advantage. rsc.org
The synthesis of densely functionalized azetidine cores is a key step toward generating diverse molecular libraries. nih.gov For instance, synthetic pathways have been developed to access multi-gram quantities of trisubstituted azetidines, which can then be diversified to create a wide array of fused, bridged, and spirocyclic ring systems. nih.gov Compounds such as 3-(4-Bromo-2-methylphenoxy)azetidine, with its defined substitution pattern, serve as readily available starting materials for such synthetic endeavors. bldpharm.com The bromo-substituent, in particular, provides a reactive handle for cross-coupling reactions, enabling further molecular elaboration. The development of novel synthetic methods, including visible light-mediated photocycloadditions, continues to expand the accessibility of highly functionalized azetidines. chemrxiv.orgacs.org
Design and Application of Azetidine-Based Chemical Probes
Chemical probes are essential tools for interrogating biological systems. Azetidine derivatives are increasingly being incorporated into the design of these probes to enhance their performance.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes small-molecule probes to map the active sites of enzymes within complex biological systems. nih.govnih.gov These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that covalently binds to an enzyme's active site and a reporter tag for detection and identification. nih.govplantchemetics.org
The modular nature of ABPs allows for the incorporation of various chemical scaffolds to fine-tune their properties. While specific ABPs based on this compound are not documented, the azetidine moiety is a valuable component for modifying probe characteristics such as solubility, cell permeability, and target selectivity. The integration of bioorthogonal functional groups, such as azides or alkynes, into probe design is crucial for the subsequent detection and analysis of labeled proteins, often through reactions like the Staudinger-Bertozzi ligation or click chemistry. nih.gov
The incorporation of an azetidine ring into fluorophore scaffolds has emerged as a general strategy to improve their photophysical properties for bioimaging applications. researchgate.netgoogle.com Replacing the traditional N,N-dimethylamino groups found in many fluorescent dyes with an azetidine moiety can lead to significant enhancements in brightness, photostability, and quantum yield. nih.govyoutube.com
This modification has been successfully applied to a wide range of fluorophore classes, including rhodamines and purine (B94841) analogs. nih.govyoutube.com The strained four-membered ring of azetidine alters the electronic properties of the dye, often leading to more favorable performance in aqueous biological environments. researchgate.netnih.gov For example, azetidine-substituted purine analogs have been shown to be highly emissive and sensitive to their microenvironment, making them useful as responsive fluorescent probes. nih.govnih.gov
Table 1: Photophysical Properties of Azetidine-Modified Fluorophores
| Fluorophore Scaffold | Azetidine Substituent | Solvent | Emission Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Thieno-pyrimidine Purine Analog | 3,3-Difluoroazetidine | Water | 0.64 | nih.govnih.gov |
| Thieno-pyrimidine Purine Analog | 3,3-Difluoroazetidine | Dioxane | 0.77 | nih.govnih.gov |
| Naphthalimide | Heterospirocycle-azetidine | Dichloromethane | 0.83 | researchgate.net |
Incorporation into Peptidomimetics and Non-Natural Amino Acids
Azetidine-based amino acids (Aze) are valuable tools in peptide chemistry and the development of peptidomimetics. researchgate.netnih.gov When incorporated into a peptide backbone, the constrained four-membered ring of an Aze residue imposes specific conformational preferences, acting as a potent turn-inducer. researchgate.netacs.org
Studies have shown that while the five-membered ring of proline tends to induce β-turns in peptides, the smaller azetidine ring preferentially stabilizes γ-turn conformations. acs.org This ability to control secondary structure is crucial for designing peptides with specific biological activities. Furthermore, the introduction of 3-aminoazetidine (3-AAz) subunits has been shown to greatly improve the efficiency of macrocyclization for small peptides and enhance their stability against proteolytic degradation. researchgate.net The synthesis of novel, enantiomerically pure azetidine amino acids is an active area of research, providing new building blocks for protein engineering and drug discovery. chemrxiv.org
Contribution to Polymer Chemistry (e.g., Polyamines, Polymerization of Azetidines)
Azetidines serve as important monomers in the synthesis of polyamines through ring-opening polymerization. rsc.orgutwente.nl The polymerization of azetidine typically proceeds via a cationic mechanism (CROP), leading to the formation of poly(trimethylenimine), which may have a hyperbranched structure. utwente.nlresearchgate.net The reactivity of the monomer and the propagating chain ends can be influenced by the substituents on the azetidine ring.
These polymerization processes can, in some cases, exhibit "living" characteristics, allowing for control over the polymer's molecular weight and architecture. researchgate.net More recently, the anionic ring-opening polymerization (AROP) of activated azetidines, such as N-(methanesulfonyl)azetidine, has also been reported, expanding the synthetic routes to functional polyamines. rsc.orgdigitellinc.com The resulting polymers have a wide range of potential applications, including as antimicrobial coatings, materials for CO2 adsorption, and non-viral vectors for gene transfection. rsc.orgutwente.nl
Advanced Analytical Methodologies for Azetidine Compound Analysis
Chromatographic Quantification Techniques
Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying individual components within a mixture. Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) are powerful tools for the analysis of compounds like 3-(4-Bromo-2-methylphenoxy)azetidine.
UPLC is a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. mdpi.com This is achieved by using columns packed with smaller sub-2 µm particles, which requires a specialized system capable of handling higher backpressures. mdpi.com For a compound like this compound, a reverse-phase UPLC method would be the standard approach for quantification and impurity profiling.
A suitable UPLC method would likely employ a C18 column, which is effective for separating moderately polar to non-polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any related impurities with varying polarities. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for an aromatic compound like this would be in the 220-280 nm range. measurlabs.com
Table 1: Proposed UPLC Method Parameters for the Analysis of this compound
| Parameter | Proposed Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
| Injection Volume | 1 µL |
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. jfda-online.com For a compound like this compound, GC analysis could be suitable, potentially requiring derivatization to improve its volatility and thermal stability. nih.gov The azetidine (B1206935) ring contains a secondary amine, which can interact with the GC column, leading to poor peak shape. Derivatization, such as acylation, can mitigate these effects. nih.gov
GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry. This makes it an invaluable tool for impurity profiling, as it can provide structural information about unknown impurities. mdpi.comoup.com The electron ionization (EI) mass spectrum of the parent compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the bromo-methylphenoxy group and the azetidine ring. qa-group.com
GC-FID is a robust and highly sensitive method for the quantification of organic compounds. scioninstruments.comyoutube.com The flame ionization detector responds to carbon-containing compounds, providing a response that is proportional to the mass of carbon entering the detector. youtube.commdpi.com This makes it a reliable choice for quantifying the main compound and any organic impurities, provided they can be separated chromatographically. The analysis of brominated organic compounds by GC-FID has been successfully demonstrated. longdom.org
Table 2: Proposed GC-FID/MS Method Parameters for the Analysis of this compound
| Parameter | Proposed Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |
| Detector (FID) Temp. | 300 °C |
| Detector (MS) Temp. | Transfer Line: 280 °C, Ion Source: 230 °C |
| Derivatization | Potentially required (e.g., acylation with acetic anhydride) |
Chemometric Applications in Azetidine Fingerprinting and Quality Assessment
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ijpsjournal.commdpi.com When applied to chromatographic data, it can be a powerful tool for quality assessment and "fingerprinting" of pharmaceutical products. nih.gov
For this compound, a chromatographic fingerprint can be generated using a standardized UPLC or GC method. This fingerprint is a characteristic profile of the compound, including the main peak and any process-related impurities or degradation products. researchgate.net By analyzing the fingerprints of multiple batches, chemometric techniques such as Principal Component Analysis (PCA) can be employed. mdpi.comphmethods.net
PCA is an unsupervised pattern recognition technique that reduces the dimensionality of complex datasets. ijpsjournal.comnih.gov It can be used to visualize the similarity or differences between batches of this compound. A PCA model can be built using data from several batches that meet quality specifications. Subsequent batches can then be compared to this model to ensure consistency. Any deviation from the established "normal" range could indicate a change in the manufacturing process or the presence of new impurities. This approach provides a more holistic and objective assessment of batch-to-batch consistency compared to simply comparing individual impurity levels. ijpsjournal.com Partial Least Squares (PLS) is another technique that can be used to build predictive models, for instance, to correlate the chromatographic fingerprint with a specific quality attribute of the product. nih.gov
The application of these chemometric tools allows for a more comprehensive and robust quality control strategy, enabling the early detection of deviations in the manufacturing process and ensuring the consistent quality of the final product. ijpsjournal.com
Future Research Directions and Emerging Paradigms in Azetidine Chemistry
Development of Novel and Efficient Sustainable Synthetic Pathways
A primary challenge in azetidine (B1206935) chemistry has been the synthesis of the strained four-membered ring, which often requires harsh conditions or multi-step procedures. medwinpublishers.comresearchgate.net Future research is increasingly directed towards the development of sustainable and efficient synthetic methodologies that align with the principles of green chemistry. mdpi.com This involves the design of atom-economical reactions, the use of renewable starting materials, and the reduction of hazardous waste. mdpi.com
Key areas of focus include:
Photocatalysis and Electrocatalysis: Visible-light mediated reactions, such as the aza Paternò-Büchi reaction, are emerging as powerful tools for constructing azetidine rings under mild conditions. rsc.orgspringernature.com These methods offer high atom economy and functional group tolerance. springernature.com Similarly, electrocatalysis presents a green alternative for driving key bond-forming reactions. organic-chemistry.org
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, are being explored to reduce the environmental impact of synthesis. mdpi.com These techniques can lead to shorter reaction times and higher yields compared to traditional solution-phase chemistry.
Catalytic C-H Amination: The direct intramolecular amination of C-H bonds to form the azetidine ring is a highly sought-after transformation. organic-chemistry.org Advances in transition-metal catalysis are making this approach more feasible, providing a direct route from readily available acyclic amines.
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters. Applying this technology to azetidine synthesis can enable the efficient production of specific derivatives like 3-(4-Bromo-2-methylphenoxy)azetidine, minimizing waste and improving process efficiency.
| Synthetic Strategy | Traditional Approach | Sustainable (Green) Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Ring Formation | Cyclization of γ-amino alcohols or haloamines, often requiring harsh reagents and protecting groups. | Visible-light photocatalysis (e.g., aza Paternò-Büchi), C-H amination. rsc.orgorganic-chemistry.org | Mild conditions, high atom economy, reduced waste. |
| Energy Input | Conventional heating (thermal). | Microwave irradiation, visible light, mechanical force (milling). mdpi.com | Reduced energy consumption, faster reaction times. |
| Solvent Usage | Use of volatile and often toxic organic solvents. | Solvent-free reactions, use of bio-based or recyclable solvents. mdpi.com | Minimized environmental impact and health hazards. |
| Reaction Type | Multi-step sequences with stoichiometric reagents. | Catalytic one-pot reactions, cycloadditions. rsc.orgmagtech.com.cn | Increased efficiency, step economy, less purification. |
Advanced Computational Design and Discovery of Azetidine-Based Molecules
Computational chemistry and in silico screening are becoming indispensable tools for accelerating the discovery and optimization of novel azetidine-containing molecules. thescience.devresearchgate.net These methods allow researchers to predict molecular properties, assess synthetic feasibility, and design compounds with desired biological activities or material characteristics before committing to laboratory synthesis. mit.eduresearchgate.net
Future research in this area will likely focus on:
Predictive Synthesis Models: Researchers are developing computational models that can predict the outcome and yield of reactions to form azetidines. thescience.devmit.edu By calculating factors like frontier orbital energies, these models can prescreen potential starting materials, saving significant time and resources. mit.edu
In Silico ADMET Screening: For drug discovery, computational tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual libraries of azetidine derivatives. researchgate.netnih.gov This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles.
Quantum Chemical Methods: Density Functional Theory (DFT) and other quantum chemical methods are being used to study the electronic structure, stability, and reactivity of novel azetidine derivatives. researchgate.net This fundamental understanding can guide the design of molecules with specific electronic or photophysical properties.
Machine Learning and AI: Artificial intelligence algorithms can analyze vast datasets of chemical information to identify patterns and predict the properties of new azetidine-based compounds. This approach can help navigate the vast chemical space to find promising candidates for various applications.
| Computational Tool/Method | Application in Azetidine Chemistry | Example of Potential Insight |
|---|---|---|
| Molecular Docking | Predicting the binding affinity and mode of azetidine-based inhibitors to biological targets (e.g., enzymes, receptors). researchgate.net | Identifying key interactions between a novel azetidine derivative and a target protein. |
| Quantum Chemistry (e.g., DFT) | Calculating electronic properties, reaction mechanisms, and spectroscopic data. researchgate.net | Understanding the stability and reactivity of a strained polycyclic azetidine system. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of azetidine-containing molecules in biological environments. researchgate.net | Assessing the conformational flexibility of an azetidine-based peptide mimic in water. |
| ADMET Prediction Algorithms | In silico screening for drug-like properties such as solubility, permeability, and potential toxicity. researchgate.netnih.gov | Prioritizing a library of virtual compounds based on predicted CNS MPO desirability scores. nih.gov |
Exploration of Uncharted Chemical Space for Azetidine Functionalization
While the synthesis of the azetidine core is critical, the ability to precisely and diversely functionalize the ring is equally important for creating novel chemical entities. Future research will move beyond simple substitutions to explore more complex and previously inaccessible regions of chemical space.
Emerging strategies for advanced functionalization include:
Late-Stage Functionalization: Developing reactions that can modify complex azetidine-containing molecules at a late stage in the synthetic sequence is a major goal. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule from scratch.
Strain-Release Functionalization: The inherent ring strain of azetidines (approx. 25.4 kcal/mol) can be harnessed as a driving force for unique chemical transformations. rsc.org Reactions that involve the selective opening of the azetidine ring can lead to the formation of more complex acyclic or larger heterocyclic structures.
C-H Functionalization: The direct activation and functionalization of C-H bonds on the azetidine ring is a powerful strategy for installing new substituents with high precision and atom economy. This avoids the need for pre-functionalized starting materials.
Bioisosteric Replacement and Scaffolding: Azetidines are increasingly used as bioisosteres for larger or more flexible groups in drug design. researchgate.netnih.gov Research is focused on creating densely functionalized azetidine scaffolds that can be elaborated into diverse libraries of fused, bridged, and spirocyclic ring systems for screening. nih.gov
| Functionalization Technique | Description | Potential Application to this compound |
|---|---|---|
| Late-Stage C-H Arylation | Directly coupling an aryl group to a C-H bond on the azetidine ring using a metal catalyst. rsc.org | Introduction of a new aromatic ring at the C2 or C4 position. |
| Strain-Release Polymerization | Ring-opening polymerization driven by the release of azetidine ring strain. rsc.org | Use as a monomer to create novel nitrogen-containing polymers. |
| Click Chemistry | Attaching functional groups (e.g., fluorophores, biotin) to an azetidine handle via highly efficient reactions. nih.gov | Functionalizing the azetidine nitrogen with an alkyne for subsequent Cu-catalyzed azide-alkyne cycloaddition. |
| Spirocyclization | Building a new ring system that shares a single atom with the azetidine ring. nih.gov | Creating a spirocyclic derivative at the C2 or C3 position for exploring 3D chemical space. |
Interdisciplinary Research Integrating Azetidines with Other Scientific Disciplines
The unique properties of the azetidine ring are finding applications beyond traditional medicinal chemistry, leading to exciting interdisciplinary research opportunities. The structural rigidity and predictable geometry of azetidines make them valuable components in materials science, chemical biology, and catalysis.
Future interdisciplinary directions include:
Materials Science: Azetidines are being investigated as building blocks for novel polymers and energetic materials. rsc.org The high ring strain can be released during decomposition, making certain derivatives potential high-energy density materials. rsc.org Their rigid structure can also be used to create polymers with specific thermal or mechanical properties.
Chemical Biology: Azetidine-containing amino acids are being incorporated into peptides to create conformationally constrained peptidomimetics. nih.gov These modified peptides can exhibit enhanced stability against proteases and improved binding affinity. Azetidine-based fluorescent probes are also being developed to study biological systems. nih.gov
Asymmetric Catalysis: Chiral azetidines are being explored as ligands for transition-metal catalysts and as chiral auxiliaries in asymmetric synthesis. researchgate.net The constrained geometry of the azetidine can create a well-defined chiral environment, leading to high enantioselectivity in catalytic reactions.
Agrochemicals: The principles of drug design are being applied to the development of new pesticides and herbicides. The inclusion of an azetidine moiety can improve the potency, selectivity, and environmental profile of agrochemicals.
| Interdisciplinary Field | Role of the Azetidine Moiety | Specific Example/Application |
|---|---|---|
| Materials Science | High ring strain for energetic materials; rigid monomer for polymers. rsc.org | Designing polycyclic energetic materials by combining azetidine with triazole structures. rsc.org |
| Chemical Biology | Conformational constraint in peptides; core of fluorescent probes. nih.govnih.gov | Synthesis of small macrocyclic peptides with improved stability using 3-aminoazetidine. nih.gov |
| Asymmetric Catalysis | Chiral ligand or auxiliary to control stereochemistry. researchgate.net | Employing azetidines as chiral auxiliaries in asymmetric transformations. researchgate.net |
| Agrochemicals | Bioisosteric replacement to improve physicochemical properties and biological activity. | Development of novel fungicides or insecticides with improved target specificity. |
Q & A
Basic Research Question
- NMR spectroscopy : ¹H NMR (DMSO-d₆, 200 MHz) resolves peaks for the azetidine ring (δ ~3.86 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .
- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., C₁₀H₁₁BrN₂O requires m/z 279.01) .
- Melting point analysis : A sharp range (e.g., 217.5–220°C) indicates high purity .
How can diastereoselective synthesis be achieved for spiroazetidine derivatives of this compound?
Advanced Research Question
demonstrates that stereochemistry is controlled using Staudinger cycloaddition with TsCl as a catalyst. Key steps include:
- Chiral auxiliaries : Use enantiopure indole-2-one precursors to direct spiro-ring formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity (cis:trans ratios up to 3:1) .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
